molecular formula C20H23ClN2O6S B5236417 ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate

Cat. No. B5236417
M. Wt: 454.9 g/mol
InChI Key: MLICNCVMQUNYBM-UHFFFAOYSA-N
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Description

Ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is synthesized using a specific method, and its mechanism of action and physiological effects have been studied extensively.

Mechanism of Action

The mechanism of action of Ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate involves the inhibition of specific enzymes that are involved in the growth and proliferation of cancer cells. This compound also has anti-inflammatory properties and can inhibit the production of pro-inflammatory cytokines. It has been shown to modulate the immune response and reduce the production of reactive oxygen species.
Biochemical and Physiological Effects:
Ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has been shown to have several biochemical and physiological effects. It can inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune response. This compound has also been shown to have antioxidant properties and can protect cells from oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using Ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate in lab experiments is its specificity. This compound targets specific enzymes and pathways, making it an effective tool for studying these processes. However, one limitation is that this compound may have off-target effects, which can complicate the interpretation of the results.

Future Directions

There are several future directions for the research on Ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate. One area of focus is the development of new analogs with improved efficacy and specificity. Another direction is the study of the potential applications of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, there is a need for further studies on the safety and toxicity of this compound, as well as its pharmacokinetics and pharmacodynamics.
Conclusion:
Ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate is a compound with significant potential in the field of medicine. Its specific mechanism of action and physiological effects make it an attractive tool for studying specific enzymes and pathways. While there are limitations to its use, the future directions for research on this compound are promising, and it may have significant applications in the treatment of cancer, inflammation, and autoimmune diseases.

Synthesis Methods

The synthesis of Ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate involves the reaction between 2-chloro-4-nitrophenol and isopropylamine, followed by the reaction between the resulting compound and ethyl 4-aminobenzoate. The final step involves the reaction between the resulting compound and 2-chloro-N-(2-hydroxy-3-methoxybenzyl)acetamide. This synthesis method has been optimized to produce high yields of the compound with high purity.

Scientific Research Applications

Ethyl 4-[({2-chloro-4-[(isopropylamino)sulfonyl]phenoxy}acetyl)amino]benzoate has been studied for its potential applications in the field of medicine. One of the most promising applications is in the treatment of cancer. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of inflammation and autoimmune diseases.

properties

IUPAC Name

ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O6S/c1-4-28-20(25)14-5-7-15(8-6-14)22-19(24)12-29-18-10-9-16(11-17(18)21)30(26,27)23-13(2)3/h5-11,13,23H,4,12H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLICNCVMQUNYBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)COC2=C(C=C(C=C2)S(=O)(=O)NC(C)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-[[2-[2-chloro-4-(propan-2-ylsulfamoyl)phenoxy]acetyl]amino]benzoate

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